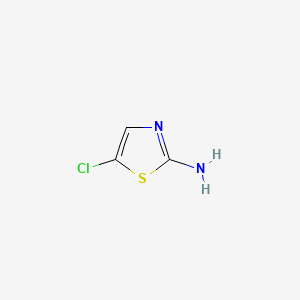

5-Chloro-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86106. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQWTDAWUSBMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194490 | |

| Record name | Thiazole, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41663-73-4 | |

| Record name | 5-Chloro-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41663-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-amino-5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041663734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 5-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-CHLOROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EB3GT4TFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 5-Chloro-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-thiazol-2-amine

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive amino group and a chlorine atom on the thiazole core, makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and essential safety protocols. While some empirical data for this specific molecule is not widely published, this document synthesizes information from analogous structures and provides field-proven experimental workflows for its complete characterization.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is defined by a five-membered thiazole ring substituted at position 2 with an amine group and at position 5 with a chlorine atom.

Chemical Structure:

This unique arrangement of heteroatoms and functional groups dictates its chemical behavior and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 41663-73-4 | [1] |

| Molecular Formula | C₃H₃ClN₂S | [1][2][3] |

| Molecular Weight | 134.59 g/mol | [1][2] |

| Canonical SMILES | C1=C(SC(=N1)N)Cl | [1] |

| InChI Key | SWQWTDAWUSBMGA-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties

| Property | Value / Expected Characteristics | Rationale & Significance |

| Appearance | Expected to be a crystalline solid at room temperature. | The planar, polar structure with potential for hydrogen bonding typically results in a solid state. |

| Melting Point | Data not available[1]. | A sharp melting point is a primary indicator of purity. Its determination is a fundamental first step in characterization. |

| Boiling Point | Data not available[1]. | High boiling point is expected due to polarity and hydrogen bonding. Decomposition may occur before boiling at atmospheric pressure. |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, Methanol). | The aromatic ring and chlorine atom impart lipophilicity, while the amine group allows for some polar interactions. |

| pKa | The 2-amino group is basic. The pKa is expected to be lower than typical aliphatic amines due to the electron-withdrawing nature of the thiazole ring. | The pKa value is crucial for understanding the compound's ionization state at physiological pH, which impacts its absorption, distribution, metabolism, and excretion (ADME) profile. |

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. While specific spectra for this compound are not publicly cataloged, the expected data based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration.

-

Thiazole Proton (-CH): A singlet is expected in the aromatic region (typically δ 7.0-8.0 ppm), shifted by the electronic effects of the adjacent sulfur atom and chlorine.

-

-

¹³C NMR:

-

Three distinct signals are expected for the three carbon atoms in the thiazole ring. The carbon bearing the chlorine (C5) and the carbon attached to the amino group (C2) will be significantly influenced by the heteroatoms, appearing at characteristic downfield shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

N-H Stretch: A pair of medium-to-sharp peaks are expected in the 3100-3400 cm⁻¹ region, characteristic of a primary amine.

-

C=N Stretch: A strong absorption band is anticipated around 1600-1650 cm⁻¹, corresponding to the endocyclic C=N bond of the thiazole ring.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.

-

Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is a definitive indicator of a monochlorinated compound. For C₃H₃³⁵ClN₂S, the expected exact mass is approximately 133.97 Da[2].

Reactivity and Chemical Stability

The chemical behavior of this compound is governed by its three key features: the aromatic thiazole ring, the nucleophilic amino group, and the electrophilic carbon-chlorine bond.

Caption: Key reactivity sites on the this compound molecule.

-

Amino Group Reactivity: The exocyclic amino group is the primary site for reactions with electrophiles. It can readily undergo acylation, alkylation, and condensation reactions to form Schiff bases[4]. This functional handle is paramount for building molecular complexity.

-

Chloro Group Reactivity: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups (e.g., amines, thiols, alkoxides).

-

Stability: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. It may be sensitive to strong acids, strong oxidizing agents, and light[5][6].

Analytical Methodologies & Experimental Protocols

To address the data gaps for this compound, the following standard operating procedures are provided. These protocols are designed to be self-validating and are standard practice in chemical research.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental physical constant used to assess the purity of a crystalline solid. A sharp, defined melting range indicates high purity, whereas a broad or depressed range suggests the presence of impurities.

Caption: Standard workflow for determining the melting point of a solid compound.

Protocol for Spectroscopic Analysis (NMR, IR, MS)

Causality: A combination of spectroscopic techniques is required for unambiguous structural confirmation. Each technique provides complementary pieces of the structural puzzle.

Caption: Consolidated workflow for spectroscopic sample preparation and analysis.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds provides guidance.

-

Hazard Classification: Based on analogous compounds like 2-Amino-5-chlorothiazole, this compound should be treated as harmful if swallowed (Acute Toxicity, Category 4)[2]. It may also cause skin and eye irritation[7][8].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[7][8].

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[7].

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents[6][9].

Conclusion

This compound is a valuable heterocyclic building block with significant potential for synthetic chemistry and drug discovery. This guide has detailed its known chemical identity, predicted physicochemical and spectroscopic properties, and key reactivity sites. By following the outlined experimental protocols, researchers can fully characterize this compound, ensuring data integrity and enabling its effective use in the development of novel molecules.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Amino-5-chlorothiazole | C3H3ClN2S | CID 38942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 5. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Page loading... [guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-Chloro-1,3,4-thiadiazol-2-amine | 37566-40-8 [sigmaaldrich.com]

5-Chloro-1,3-thiazol-2-amine CAS number 41663-73-4

An In-depth Technical Guide to 5-Chloro-1,3-thiazol-2-amine (CAS: 41663-73-4): A Key Building Block in Medicinal Chemistry

Introduction and Strategic Overview

This compound is a halogenated heterocyclic compound built upon the 2-aminothiazole scaffold. This core structure is a "privileged" motif in medicinal chemistry, appearing in a multitude of biologically active agents due to its ability to form key hydrogen bond interactions with protein targets.[1][2] The strategic placement of a chlorine atom at the 5-position transforms this simple scaffold into a versatile and highly valuable building block for drug discovery and development.

From the perspective of a senior application scientist, the utility of this molecule lies not just in its intrinsic structure but in its predictable and exploitable reactivity. The chlorine atom serves as a synthetic handle for late-stage functionalization via modern cross-coupling methodologies, while the exocyclic and endocyclic nitrogens of the aminothiazole system offer distinct opportunities for derivatization.[3][4] This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, designed for researchers and professionals engaged in the synthesis of novel chemical entities.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for this compound are summarized below. It is noteworthy that experimental data for physical properties such as melting and boiling points are not consistently reported in publicly available databases.[5]

| Property | Value | Source |

| CAS Number | 41663-73-4 | [5][6] |

| Molecular Formula | C₃H₃ClN₂S | [5][7] |

| Molecular Weight | 134.59 g/mol | [5][7] |

| IUPAC Name | This compound | [6] |

| SMILES | NC1=NC=C(Cl)S1 | [5] |

| InChIKey | SWQWTDAWUSBMGA-UHFFFAOYSA-N | [5][6] |

| MDL Number | MFCD01681563 | [5] |

Synthesis and Purification Protocol

The synthesis of 2-aminothiazole derivatives is most classically achieved via the Hantzsch thiazole synthesis.[8] This methodology involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea. For the synthesis of the title compound, a logical precursor would be a 2,3-dihalopropionaldehyde or a related three-carbon electrophile that can react with thiourea to form the 2-amino-5-chlorothiazole ring system.

Rationale for Synthetic Strategy

The Hantzsch synthesis is a robust and reliable method for constructing the thiazole ring. The choice of thiourea as the source of the N-C-S fragment is cost-effective and efficient. The key is selecting the appropriate α-halocarbonyl component. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl-adjacent carbon, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Generalized Experimental Protocol

-

Reaction Setup: To a stirred solution of thiourea (1.0 equivalent) in a suitable solvent such as absolute ethanol or DMF in a three-necked flask equipped with a reflux condenser, add the α-halocarbonyl precursor (e.g., 2,3-dichloropropionaldehyde, 1.0 equivalent) dropwise at room temperature.

-

Causality: Ethanol is a common solvent that facilitates the dissolution of both reactants and is relatively inert under these conditions. The dropwise addition helps to control any initial exotherm.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

-

Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. TLC monitoring is critical to determine the point of maximum product formation and avoid degradation from prolonged heating.

-

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. Otherwise, neutralize the reaction mixture with a mild base such as aqueous sodium bicarbonate solution. The product may precipitate upon neutralization.

-

Causality: The reaction often produces the hydrohalide salt of the aminothiazole, which is typically more soluble. Neutralization deprotonates the amine, decreasing its aqueous solubility and facilitating its precipitation or extraction.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Causality: Recrystallization is an effective method for purifying solid compounds by exploiting differences in solubility between the product and impurities at different temperatures. Column chromatography provides a higher degree of purification if needed.

-

Synthesis Workflow Diagram

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. The molecule's reactivity is dominated by the nucleophilic character of the two nitrogen atoms and the susceptibility of the C5-chloro group to substitution and cross-coupling reactions.[4][9]

The Ambident Nucleophilicity of the Amine Group

2-Aminothiazole is an ambident nucleophile, meaning it can react at either the exocyclic amino nitrogen (-NH₂) or the endocyclic ring nitrogen (N-3).[4]

-

Exocyclic Nitrogen (N-2): This site is generally favored for reactions with "hard" electrophiles like acyl chlorides and sulfonyl chlorides, leading to the formation of stable amides and sulfonamides. This is the most common site of reaction under neutral or mildly basic conditions.[4]

-

Endocyclic Nitrogen (N-3): This site is favored for reactions with "soft" electrophiles like alkyl halides, particularly in the absence of strong bases.[4] The resulting N-alkylation can sometimes be followed by rearrangement.

The C-5 Chloro Group: A Gateway to Complexity

The chlorine atom at the C-5 position is the molecule's most powerful feature for building molecular complexity. It serves as an excellent leaving group in two major classes of reactions:

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for simple thiazoles, SₙAr reactions can occur with potent nucleophiles under forcing conditions.

-

Metal-Catalyzed Cross-Coupling: This is the premier application of the C-5 chloro group. It readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. This allows for the direct and controlled formation of C-C, C-N, and C-O bonds, enabling the synthesis of vast libraries of analogues for structure-activity relationship (SAR) studies.[3]

Reactivity Map

Caption: Key reactivity sites on the this compound scaffold.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone of modern kinase inhibitor design.[1] A prominent example is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1] While Dasatinib itself does not contain a 5-chloro substituent, its discovery process highlights the importance of derivatizing the 2-aminothiazole core to achieve high potency and selectivity.

This compound is an ideal starting point for a lead optimization campaign. The C-5 position provides a clear vector for exploring the SAR of a target protein's active site. A typical workflow would involve using the C-5 chloro group to introduce a diverse range of substituents via parallel synthesis and cross-coupling reactions, while the N-2 amine can be functionalized to modulate solubility or engage in additional hydrogen bonding.

Drug Discovery Workflow Example

Caption: A drug discovery workflow utilizing this compound as a core building block.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as hazardous.[7] All personnel should consult the full Safety Data Sheet (SDS) before handling and must use appropriate Personal Protective Equipment (PPE).

| GHS Classification | Hazard Statement | Precautionary Code |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P270, P301+P317 |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280 |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | P261, P304+P340 |

Standard Handling Protocol:

-

Engineering Controls: Handle exclusively in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-Amino-5-chlorothiazole | C3H3ClN2S | CID 38942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aaronchem.com [aaronchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-1,3-thiazol-2-amine

Introduction

5-Chloro-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a thiazole ring substituted with a reactive amino group and a chloro substituent, makes it a valuable intermediate for synthesizing a wide array of derivatives with diverse pharmacological activities. The 2-aminothiazole scaffold is a known pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[1][2][3] The presence of the chlorine atom and the amine group provides reactive sites for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for researchers, scientists, and drug development professionals. These parameters are critical during early-stage drug discovery, lead optimization, and formulation development.[4] Poor solubility can lead to unpredictable results in in vitro assays and can negatively impact bioavailability, while instability can compromise the safety and efficacy of the final drug product.[4][5]

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It details experimental methodologies for characterization, explains the underlying scientific principles, and offers insights into the practical implications for drug development.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and overall bioavailability.[6] For this compound, its solubility profile across a range of solvents dictates its suitability for various formulation strategies and analytical techniques.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The key structural features influencing its solubility are:

-

The Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, contributing to its aromatic character and potential for π-π stacking interactions.

-

The Amino Group (-NH2): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

The Chloro Group (-Cl): An electron-withdrawing group that increases the molecule's lipophilicity and can participate in halogen bonding.

The interplay of these features results in a molecule with moderate polarity. Its solubility is therefore expected to be favorable in polar protic and aprotic solvents, with limited solubility in nonpolar solvents.

Experimental Determination of Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][7] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Table 1: Experimentally Determined Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Water (pH 7.4) | Polar Protic | Low |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Acetone | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | High |

| Dichloromethane | Nonpolar | Low |

| Hexane | Nonpolar | Very Low |

Note: The qualitative solubility descriptors (Low, Moderate, High, Very Low) are based on typical ranges observed for pharmaceutical compounds. Precise quantitative values would require experimental determination.

Interpretation of Solubility Data

The higher solubility in polar aprotic solvents like acetone and acetonitrile can be attributed to strong dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice of the solid compound. The moderate solubility in polar protic solvents like methanol and ethanol is due to hydrogen bonding interactions with the amino group. The low solubility in water suggests that while the molecule has polar functional groups, its overall lipophilicity, influenced by the chloro-substituted thiazole ring, limits its aqueous solubility. As expected, the solubility in nonpolar solvents like dichloromethane and hexane is very low due to the unfavorable interactions between the polar solute and the nonpolar solvent.

Workflow for Solubility Screening

A systematic approach to solubility screening is essential in early drug development. The following diagram illustrates a typical workflow.

Caption: Logical workflow for a comprehensive solubility screening study.

Part 2: Stability Profile of this compound

Assessing the chemical stability of a drug candidate is a mandatory regulatory requirement and is crucial for ensuring its safety and efficacy throughout its shelf life.[5] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]

Forced Degradation Studies: An Overview

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify and characterize the degradation products without being overly destructive.[8] Key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines include:

-

Acidic and Basic Hydrolysis: To evaluate stability across a range of pH values.

-

Oxidation: To assess susceptibility to oxidative degradation.

-

Thermal Stress: To determine the impact of heat.

-

Photostability: To evaluate sensitivity to light exposure.[5]

Predicted Stability of this compound

Based on its chemical structure, several potential degradation pathways can be anticipated:

-

Hydrolysis: The thiazole ring may be susceptible to cleavage under strong acidic or basic conditions. The amino group could also undergo hydrolysis.

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.[1]

-

Photodegradation: Aromatic systems like the thiazole ring can be susceptible to photolytic degradation upon exposure to UV light.[5]

Experimental Protocol: HPLC-Based Stability Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing SIAMs due to its high sensitivity and specificity.[10][11]

Step-by-Step Methodology for a Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, and 24 hours).[12] After each time point, cool the solution, neutralize it with 1 M NaOH, and dilute it to the final concentration with the mobile phase.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the solution at 80°C for the same time intervals as the acidic hydrolysis.[12] After each time point, cool the solution, neutralize it with 1 M HCl, and dilute it to the final concentration.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for a specified period (e.g., 24 hours).[8] Dilute the sample to the final concentration before analysis.

-

Thermal Degradation: Place the solid drug substance in a hot air oven maintained at a high temperature (e.g., 100°C) for a specified duration (e.g., 24 hours).[12] After the exposure, dissolve a known weight of the stressed sample in a suitable solvent and dilute it to the final concentration.

-

Photolytic Degradation: Expose a solution of the drug substance to a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV light.[5] A control sample should be kept in the dark. After exposure, dilute the samples to the final concentration.

-

HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all the degradation products.[11]

Table 2: Summary of Forced Degradation Conditions and Expected Observations

| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation |

| Acidic Hydrolysis | 1 M HCl, 80°C | 2-24 hours | Significant degradation expected |

| Basic Hydrolysis | 1 M NaOH, 80°C | 2-24 hours | Significant degradation expected[11] |

| Oxidation | 3% H₂O₂, RT | 24 hours | Moderate degradation expected |

| Thermal Stress | 100°C (solid) | 24 hours | Minor to moderate degradation |

| Photostability | 1.2 million lux hours | Variable | Potential for degradation |

Workflow for a Forced Degradation Study

The following diagram outlines the logical steps involved in conducting a forced degradation study and developing a stability-indicating method.

Caption: Workflow for a forced degradation study and SIAM development.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its successful development as a pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for characterizing these critical physicochemical properties. By applying the principles and protocols outlined herein, researchers and drug development professionals can make informed decisions regarding formulation strategies, analytical method development, and the overall progression of drug candidates containing this important heterocyclic scaffold.

References

- 1. 5-Chloro-N-methyl-1,3-thiazol-2-amine|37660-89-2 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. ijtsrd.com [ijtsrd.com]

- 11. scielo.br [scielo.br]

- 12. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For inquiries, please contact: --INVALID-LINK--

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 2-aminothiazole moiety is a quintessential example of such a structure. This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, has proven to be a versatile and indispensable building block in the design and discovery of a wide array of therapeutic agents.[1][2][3] Its remarkable ability to engage in diverse biological interactions has led to the development of numerous clinically successful drugs spanning a broad spectrum of therapeutic areas, from anticancer and anti-inflammatory to antibacterial and antihistaminic agents.[4][5][6]

This in-depth technical guide provides a comprehensive exploration of the 2-aminothiazole core, from its initial discovery in the late 19th century to its contemporary applications in modern drug development. We will delve into the seminal synthetic methodologies that have enabled the construction and diversification of this scaffold, present detailed experimental protocols for key transformations, and examine the structure-activity relationships (SAR) that govern its biological effects. Furthermore, we will dissect the mechanisms of action of prominent 2-aminothiazole-containing drugs, illustrating the intricate signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this remarkable heterocyclic system and its enduring impact on medicine.

Part 1: Discovery and Historical Development

The story of 2-aminothiazole is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch and his collaborator, J.H. Weber, published a groundbreaking paper in Berichte der deutschen chemischen Gesellschaft detailing a novel method for the synthesis of thiazole derivatives.[7][8][9] This reaction, now universally known as the Hantzsch thiazole synthesis, provided a straightforward and efficient route to this new class of heterocyclic compounds. The fundamental transformation involved the condensation of an α-haloketone with a thioamide, laying the foundation for what would become the most widely employed method for constructing the thiazole ring.[10]

While Hantzsch's initial work focused on the broader class of thiazoles, the significance of the 2-amino substituted variants soon became apparent. The presence of the amino group at the C2 position not only provided a key point for further chemical modification but also proved to be crucial for the biological activity of many subsequent derivatives. Early investigations into the therapeutic potential of these compounds were spurred by the discovery of the sulfonamide class of antibiotics. The successful incorporation of a 2-aminothiazole moiety into the sulfanilamide backbone led to the development of Sulfathiazole, one of the first broad-spectrum antimicrobial agents. This early success solidified the importance of the 2-aminothiazole scaffold in medicinal chemistry and catalyzed decades of research into its diverse pharmacological properties.

Over the years, other synthetic methods have been developed to access 2-aminothiazole derivatives, including the Cook-Heilborn and Tcherniac syntheses, which offer alternative routes to specific substitution patterns.[11][12] However, the elegance and versatility of the Hantzsch synthesis have ensured its enduring prominence in both academic and industrial settings.

Part 2: Synthetic Methodologies and Experimental Protocols

The construction of the 2-aminothiazole core and its subsequent derivatization are central to the exploration of its therapeutic potential. This section details the primary synthetic routes and provides illustrative experimental protocols.

The Hantzsch Thiazole Synthesis: The Cornerstone Reaction

The Hantzsch synthesis remains the most fundamental and widely utilized method for preparing 2-aminothiazoles. The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea or a thioamide.[10][12] The choice of these starting materials allows for the introduction of a wide variety of substituents at the C4 and C5 positions of the thiazole ring, as well as on the exocyclic amino group.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon, forming a five-membered ring.

-

Dehydration: Subsequent elimination of a molecule of water leads to the formation of the aromatic 2-aminothiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [13]

This protocol describes the synthesis of a common 2-aminothiazole derivative using the Hantzsch reaction.

-

Materials:

-

Acetophenone (12 g, 0.1 mol)

-

Thiourea (15.22 g, 0.2 mol)

-

Iodine (25.33 g, 0.1 mol)

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

-

-

Procedure:

-

In a round-bottom flask, combine acetophenone, thiourea, and iodine.

-

Reflux the mixture for 12 hours.

-

After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.

-

Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

-

The Cook-Heilborn Thiazole Synthesis

The Cook-Heilborn synthesis provides a route to 5-aminothiazoles, a regioisomeric counterpart to the products of the Hantzsch synthesis.[14][15] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[11][14]

Mechanism of the Cook-Heilborn Synthesis: [14][16]

-

Nucleophilic Addition: The amino group of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.

-

Intramolecular Cyclization: The sulfur atom of the resulting intermediate attacks the nitrile carbon, leading to the formation of the five-membered ring.

-

Tautomerization: A final tautomerization step yields the aromatic 5-aminothiazole.

The Tcherniac Synthesis

The Tcherniac synthesis is another valuable method for the preparation of thiazole derivatives, particularly for accessing 2-substituted thiazoles. This reaction typically involves the acid-catalyzed hydrolysis of α-thiocyanoketones.[11]

Part 3: Therapeutic Applications and Structure-Activity Relationships

The versatility of the 2-aminothiazole scaffold is evident in the broad range of therapeutic applications for its derivatives. This section will explore some of the key areas where these compounds have made a significant impact, with a focus on their structure-activity relationships.

Anticancer Agents

2-Aminothiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[17][18][19][20] The anticancer efficacy of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity: [4][5][17]

-

Substitution at the C4 and C5 positions: The nature and size of the substituents at these positions can significantly influence the anticancer activity. Aromatic or bulky aliphatic groups at C4 are often associated with enhanced potency.

-

Modification of the exocyclic amino group: Acylation or alkylation of the 2-amino group can modulate the compound's pharmacokinetic properties and target engagement.

-

Introduction of specific pharmacophores: The incorporation of other known anticancer pharmacophores onto the 2-aminothiazole scaffold can lead to synergistic effects and improved activity.

| Compound Class | Key Structural Features | Biological Target(s) | Reference |

| Dasatinib | N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide | BCR-ABL, Src family kinases | [17] |

| Alpelisib | 2-Amino-2-methyl-1-(5-methyl-4-(4-(trifluoromethyl)pyridin-2-yl)-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-2-yl)propan-1-one | PI3Kα | [17] |

| Substituted 2-acetamido-thiazoles | Varied substitutions on the C4-phenyl ring | Broad-spectrum antitumor activity | [19] |

Anti-inflammatory Agents

The anti-inflammatory properties of 2-aminothiazole derivatives have been extensively investigated, leading to the development of clinically useful drugs. These compounds typically exert their effects by inhibiting enzymes involved in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

-

Nature of the C4 and C5 substituents: The presence of specific aryl or heteroaryl groups at these positions can enhance the anti-inflammatory activity.

-

Acylation of the 2-amino group: The type of acyl group can influence the compound's selectivity for different inflammatory targets.

Part 4: Mechanisms of Action of Key 2-Aminothiazole Drugs

A deeper understanding of the therapeutic value of 2-aminothiazole derivatives can be gained by examining the mechanisms of action of key drugs that incorporate this privileged scaffold.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its mechanism of action involves the inhibition of multiple kinases, most notably the BCR-ABL fusion protein, which is the hallmark of CML. Dasatinib also inhibits Src family kinases, c-KIT, and PDGFR. By blocking the activity of these kinases, Dasatinib disrupts the downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis of the malignant cells.

Famotidine: A Histamine H2 Receptor Antagonist

Famotidine is a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). It belongs to the class of histamine H2 receptor antagonists. In the stomach, histamine stimulates the parietal cells to produce gastric acid by binding to H2 receptors. Famotidine competitively blocks these receptors, thereby reducing the production of stomach acid. This reduction in acidity allows for the healing of ulcers and alleviates the symptoms of acid reflux.

Meloxicam: A Selective COX-2 Inhibitor

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to treat the pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, meloxicam reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion: A Scaffold with a Bright Future

From its humble beginnings in the late 19th century, the 2-aminothiazole core has evolved into a true cornerstone of medicinal chemistry. Its synthetic accessibility, coupled with its remarkable ability to interact with a diverse range of biological targets, has cemented its status as a privileged scaffold in drug discovery. The continued exploration of new synthetic methodologies and the application of modern drug design principles are sure to uncover novel 2-aminothiazole derivatives with enhanced therapeutic profiles. As our understanding of the molecular basis of disease deepens, the versatility of the 2-aminothiazole scaffold will undoubtedly continue to be leveraged to address unmet medical needs, ensuring its enduring legacy in the development of new medicines for generations to come.

References

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]

- 8. A. Hantzsch and J. H. Weber, “Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe),” Berichte der Deutschen Chemischen Gesellschaft, Vol. 20, No. 2, 1887, pp. 3118- 3132. - References - Scientific Research Publishing [scirp.org]

- 9. thieme.de [thieme.de]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. File:Cook heilbron thiazole synthesis mechanism.png - Wikimedia Commons [commons.wikimedia.org]

- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Chloro-Thiazole Ring System: An In-Depth Technical Guide to its Electronic Properties and Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs. The introduction of a chlorine atom at the 5-position profoundly influences the electronic landscape of this privileged scaffold, modulating its reactivity and biological interactions. This in-depth technical guide provides a comprehensive analysis of the electronic properties of the 5-chloro-thiazole ring system. We will explore its synthesis, spectroscopic signatures, and the intricate interplay of inductive and resonance effects that govern its reactivity in key synthetic transformations. Particular emphasis will be placed on how these electronic characteristics can be strategically exploited in the design and development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the 5-Chloro-Thiazole Core

The thiazole motif is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structural feature present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives are integral to the efficacy of many pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The introduction of substituents onto the thiazole ring is a powerful strategy for fine-tuning a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

Among the various possible substitutions, the placement of a chlorine atom at the 5-position of the thiazole ring creates a unique electronic environment. Chlorine, being an electronegative halogen, exerts a strong electron-withdrawing inductive effect, while its lone pairs can participate in resonance. This duality of electronic influence imparts a distinct reactivity profile to the 5-chloro-thiazole core, making it a valuable building block in medicinal chemistry. Understanding these electronic properties is paramount for the rational design of novel drug candidates.

Electronic Structure and Spectroscopic Properties

Aromaticity and Electron Distribution

The thiazole ring is an aromatic system, characterized by significant π-electron delocalization, which imparts considerable stability.[3] The aromaticity is evidenced by the 1H NMR chemical shifts of the ring protons, which typically appear in the aromatic region between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current.[3]

Computational studies on the parent thiazole ring show that the π-electron density is highest at the C5 position, making it the most susceptible site for electrophilic attack.[3] Conversely, the C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack or deprotonation.[4]

The introduction of a chlorine atom at the C5 position significantly perturbs this electron distribution. The strong -I (inductive) effect of chlorine withdraws electron density from the ring, generally deactivating it towards electrophilic substitution compared to the unsubstituted thiazole. However, the +R (resonance) effect, where a lone pair from the chlorine is donated to the ring, can partially counteract this deactivation and influence the regioselectivity of reactions.

Spectroscopic Signatures

While specific spectroscopic data for the parent 5-chloro-thiazole is not extensively reported, analysis of related structures, such as 2-chloro-5-chloromethylthiazole, provides valuable insights.

-

¹H NMR Spectroscopy: The proton at the C4 position of a 5-chloro-thiazole ring is expected to be a singlet in the aromatic region. Its precise chemical shift will be influenced by the substituent at the C2 position. For instance, in 2-chloro-5-(chloromethyl)thiazole, the C4-H proton appears as a singlet at 7.51 ppm.[5]

-

¹³C NMR Spectroscopy: The carbon atoms of the thiazole ring will exhibit distinct chemical shifts. Based on data from 2-chloro-5-chloromethylthiazole, the C2, C4, and C5 carbons are observed at approximately 152.6, 140.2, and 137.5 ppm, respectively.[4] The downfield shift of C2 is characteristic of its electron-deficient nature.

A summary of typical NMR chemical shifts for a substituted 5-chloro-thiazole derivative is presented in Table 1.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-Substituted 5-Chloro-Thiazole Derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~152 |

| C4 | ~7.5 (s) | ~140 |

| C5 | - | ~137 |

Data extrapolated from analogous structures.

Reactivity of the 5-Chloro-Thiazole Ring System

The electronic properties of the 5-chloro-thiazole core dictate its reactivity in various organic transformations. The interplay between the electron-withdrawing nature of the nitrogen atom and the C5-chloro substituent, along with the electron-donating sulfur atom, creates a nuanced reactivity profile.

Electrophilic Aromatic Substitution

As a general principle, electrophilic aromatic substitution on the thiazole ring preferentially occurs at the electron-rich C5 position.[4] However, with the C5 position occupied by a chlorine atom, further electrophilic attack is directed to the next most activated position, which is typically C4. The overall reactivity towards electrophiles is expected to be lower than that of unsubstituted thiazole due to the deactivating inductive effect of the chlorine atom.

Nucleophilic Aromatic Substitution

The C2 position of the thiazole ring is inherently electron-deficient and thus susceptible to nucleophilic attack.[4] The presence of a chlorine atom at C5 further enhances the electrophilicity of the ring through its inductive electron withdrawal, potentially facilitating nucleophilic aromatic substitution (SNAr) at other positions if a suitable leaving group is present.

Lithiation and Deprotonation

The acidity of the C2 proton of the thiazole ring makes it amenable to deprotonation by strong bases such as organolithium reagents.[4] This lithiation provides a powerful method for the introduction of various electrophiles at the C2 position. The electron-withdrawing effect of the C5-chloro substituent is expected to increase the acidity of the C2 proton, potentially facilitating its deprotonation under milder conditions compared to the parent thiazole.

Figure 1: General workflow for the lithiation and subsequent functionalization of the 5-chloro-thiazole ring at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the C5 position serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is a particularly powerful strategy in drug discovery for the rapid generation of analog libraries.

-

Suzuki-Miyaura Coupling: This reaction enables the coupling of the 5-chloro-thiazole core with boronic acids or their esters to form biaryl or vinyl-substituted thiazoles.[6]

-

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the C5 position with alkenes.

-

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the C5 position.

The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.

Figure 2: Palladium-catalyzed cross-coupling reactions for the functionalization of the 5-chloro-thiazole core.

Synthesis of the 5-Chloro-Thiazole Scaffold

While a direct, high-yield synthesis of the parent 5-chloro-thiazole is not prominently featured in the literature, a common strategy for accessing the 5-chloro-thiazole core involves the chlorination of a suitable thiazole precursor. For instance, 2-chloro-5-chloromethylthiazole, a key intermediate for many insecticides, can be synthesized from 2,3-dichloropropene and sodium thiocyanate through a "one-pot" process involving substitution, isomerization, and chlorination-cyclization reactions.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-Thiazole Derivative

This protocol provides a general framework for the Suzuki-Miyaura coupling of a 5-halo-thiazole with an arylboronic acid. Optimization of the specific catalyst, ligand, base, and temperature may be required for different substrates.

-

Reaction Setup: To an oven-dried Schlenk flask, add the 5-halo-thiazole (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Design and Medicinal Chemistry

The unique electronic properties of the 5-chloro-thiazole ring system make it an attractive scaffold for the design of new therapeutic agents. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the pKa of nearby functional groups and influence the overall metabolic stability of the molecule.

The ability to functionalize the 5-chloro-thiazole core through various synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of the chemical space around the scaffold. This is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

The 5-chloro-thiazole ring system is a valuable and versatile scaffold in medicinal chemistry. The presence of the chlorine atom at the C5 position imparts a unique set of electronic properties that govern its reactivity and potential for biological interactions. A thorough understanding of its electronic structure, spectroscopic characteristics, and reactivity is essential for its effective utilization in the design and synthesis of novel drug candidates. The synthetic methodologies outlined in this guide, particularly those involving palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse libraries of 5-substituted thiazole derivatives for biological screening. As our understanding of the subtle electronic effects of halogen substitution continues to grow, the 5-chloro-thiazole core is poised to remain a significant contributor to the development of new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Page loading... [wap.guidechem.com]

A-Technical Guide to the Reactivity of the Amine Group in 5-Chloro-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-1,3-thiazol-2-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its synthetic versatility stems from the distinct reactivity of its constituent functional groups. This guide provides an in-depth analysis of the chemical behavior of the exocyclic amine group at the C2 position, a critical site for molecular elaboration. We will explore the underlying electronic and steric factors governing its reactivity and provide field-proven protocols for its key transformations, including N-acylation, N-sulfonylation, and diazotization. The causality behind experimental choices is explained to empower researchers in optimizing reaction conditions and designing novel synthetic pathways.

The Unique Chemical Environment of the 2-Amino Group

The reactivity of the amine group in this compound is not analogous to a simple alkyl- or arylamine. Its nucleophilicity and basicity are intricately modulated by the electronic interplay within the thiazole ring.

-

Influence of the Thiazole Ring: The thiazole ring itself is electron-deficient. The endocyclic nitrogen atom (at position 3) and the sulfur atom exert a significant inductive electron-withdrawing effect. Furthermore, the lone pair of the exocyclic amino group can be delocalized into the heterocyclic ring, which reduces its availability for reactions. This is a common feature of amino-substituted heteroaromatic systems.[1]

-

Effect of the C5-Chloro Substituent: The chlorine atom at the C5 position is a potent electron-withdrawing group due to its high electronegativity. This further deactivates the ring and diminishes the nucleophilicity of the 2-amino group compared to its non-halogenated counterpart.[2] This deactivating effect is a critical consideration when selecting reagents and reaction conditions.

The diagram below illustrates the key electronic influences on the 2-amino group.

Caption: Electronic effects influencing the 2-amino group.

Key Synthetic Transformations

Despite its moderated nucleophilicity, the 2-amino group of this compound remains a versatile handle for synthesizing a diverse range of derivatives.

N-Acylation and N-Sulfonylation

The formation of an amide or sulfonamide bond is one of the most common and reliable transformations of the 2-amino group. This reaction is fundamental in medicinal chemistry for creating derivatives with altered pharmacokinetic and pharmacodynamic properties.[3][4]

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (like an acyl chloride or anhydride). Due to the reduced nucleophilicity of the amine, a base is typically required to facilitate the reaction. The base serves two purposes: it neutralizes the acidic byproduct (e.g., HCl) and can also act to deprotonate the amine, increasing its nucleophilicity.[5] For a substrate like this compound, a non-nucleophilic organic base such as triethylamine or pyridine is the preferred choice to avoid competition with the primary amine.[6]

This protocol provides a robust method for the synthesis of N-(5-chloro-1,3-thiazol-2-yl) amides.

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (NEt₃) or Pyridine (1.5 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) to the solution.

-

Acylation: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: Experimental workflow for N-acylation.

Diazotization and Sandmeyer-Type Reactions

The conversion of the primary aromatic amine to a diazonium salt is a gateway to a vast array of functional groups that are otherwise difficult to introduce. This transformation is particularly valuable for heteroaromatic amines.[7] The resulting diazonium salt of this compound is an intermediate that can be displaced by various nucleophiles, classically via the copper-catalyzed Sandmeyer reaction.[8][9]

Mechanistic Rationale: The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[10] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (+NO). The amine attacks the nitrosonium ion, and a series of proton transfer and dehydration steps lead to the formation of the diazonium salt.[10] The subsequent Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[8] This generates an aryl radical and nitrogen gas, followed by the transfer of a halogen or other group from a copper(II) species to the radical.

This powerful method allows for the substitution of the amino group with halides (Cl, Br), cyano (CN), and other functionalities.[11][12]

This protocol describes the conversion of the 2-amino group to a 2-chloro group, yielding 2,5-dichloro-1,3-thiazole.

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Copper(I) Chloride (CuCl) (catalytic to stoichiometric amount)

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water in a beaker.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.

-

In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent decomposition of the diazonium salt.

-

Stir for an additional 15-30 minutes after the addition is complete. A clear solution of the diazonium salt should form. Test for excess nitrous acid using starch-iodide paper (should turn dark blue).[10]

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution or suspension of Copper(I) Chloride (CuCl) in concentrated HCl. Cool this mixture to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution.

-

Vigorous evolution of nitrogen gas (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt complex.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, DCM).

-

Wash the organic extracts with water and then with dilute sodium hydroxide solution to remove any phenolic byproducts.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or chromatography.

-

Summary of Reactivity

The following table summarizes the key reactions of the amine group in this compound and the typical conditions employed.

| Reaction Type | Reagent(s) | Conditions | Product Type |

| N-Acylation | Acyl Chloride (RCOCl), Base (NEt₃) | Anhydrous DCM, 0°C to RT | N-Acyl Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Anhydrous Pyridine, 0°C to RT | N-Sulfonamide |

| Diazotization | NaNO₂, HCl | 0-5 °C | Diazonium Salt |

| Sandmeyer Chlorination | Diazonium Salt, CuCl | 0 °C to RT | 2-Chloro-thiazole |

| Sandmeyer Bromination | Diazonium Salt, CuBr | 0 °C to RT | 2-Bromo-thiazole |

| Sandmeyer Cyanation | Diazonium Salt, CuCN | 0 °C to RT | 2-Cyano-thiazole |

Conclusion

The 2-amino group of this compound, while electronically deactivated, is a highly valuable functional group for synthetic diversification. Understanding the electronic factors that govern its reactivity is crucial for designing successful synthetic strategies. Standard transformations such as N-acylation and diazotization/Sandmeyer reactions provide reliable and high-yielding pathways to a wide range of derivatives. The protocols detailed in this guide offer robust starting points for researchers aiming to leverage this important scaffold in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic properties of 5-Chloro-1,3-thiazol-2-amine hydrochloride salt

An In-Depth Technical Guide to the Thermodynamic Properties of 5-Chloro-1,3-thiazol-2-amine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of this compound hydrochloride. As a key intermediate in medicinal chemistry, understanding its physicochemical properties is paramount for formulation development, stability assessment, and ensuring bioavailability.[1] This document outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and equilibrium solubility studies. It further delves into the theoretical underpinnings of these techniques, offering insights into the causality behind experimental choices and the interpretation of results. In the absence of extensive published experimental data for this specific salt, this guide also discusses the utility of computational prediction tools and provides context through data from analogous structures. The aim is to equip researchers with the necessary knowledge to conduct a thorough thermodynamic evaluation, a critical step in the early stages of drug development.

Introduction: The Critical Role of Thermodynamic Profiling

This compound hydrochloride is a heterocyclic compound of significant interest in drug discovery, serving as a versatile building block for the synthesis of various therapeutic agents.[2] The thermodynamic properties of an active pharmaceutical ingredient (API) and its salt forms are fundamental to the drug development process. These properties govern crucial aspects such as solubility, stability, and dissolution rate, which in turn influence the bioavailability and therapeutic efficacy of the final drug product.

The hydrochloride salt of a weakly basic compound like this compound is often selected to enhance aqueous solubility and improve its biopharmaceutical profile. A comprehensive thermodynamic evaluation early in development is vital to de-risk the project and guide formulation strategies.[3] This guide provides the scientific and methodological foundation for such an evaluation.

Physicochemical Properties: A Snapshot

| Property | Value/Information | Source |

| Chemical Formula | C₃H₄Cl₂N₂S | Calculated |

| Molecular Weight | 171.05 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | [4] |

| SMILES (for free base) | NC1=NC=C(Cl)S1 | [5] |

| Predicted pKa (Strongest Basic) | ~8.67 (for 2-aminothiazole) | |

| Predicted Melting Point | Varies with predictive models; experimental determination is crucial. | [6] |

Note: Predicted values are estimations and should be confirmed by experimental data.

Thermal Analysis: Unveiling Solid-State Behavior

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical salts. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information on melting, crystallization, decomposition, and the presence of solvates or hydrates.[7][8]

Differential Scanning Calorimetry (DSC)